(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Description
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS: 213843-90-4, molecular formula: C₃₃H₃₄NO₄P) is a bicyclic phosphoramidate derivative characterized by a central dioxaphosphepin core with stereospecific substitutions. Its stereochemistry (3aR,8aR) is critical for its interactions with chiral environments, as evidenced by its use in enantioselective synthesis .
Properties
Molecular Formula |
C43H50NO4P |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(3aR,8aR)-N,N-dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C43H50NO4P/c1-41(2)45-39-40(46-41)43(35-25-13-5-14-26-35,36-27-15-6-16-28-36)48-49(44(37-29-17-7-18-30-37)38-31-19-8-20-32-38)47-42(39,33-21-9-3-10-22-33)34-23-11-4-12-24-34/h3-6,9-16,21-28,37-40H,7-8,17-20,29-32H2,1-2H3/t39-,40-/m1/s1 |
InChI Key |
ORGHVGDCTFGTOG-XRSDMRJBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions. The process starts with the preparation of the dioxaphosphepin ring, followed by the introduction of the phenyl groups and the cyclohexylamine moiety. Common reagents used in these reactions include phosphorus trichloride, phenylmagnesium bromide, and cyclohexylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require basic or acidic conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered substituents .
Scientific Research Applications
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Modifications and Physicochemical Properties
The compound’s structural uniqueness arises from its substitution pattern. Analogous derivatives often differ in substituents on the dioxaphosphepin core, significantly altering their properties:
Key Insight : Replacement of phenyl with naphthyl or isopropylphenyl groups modifies electronic and steric profiles, influencing solubility, stability, and catalytic activity .
Computational Similarity Metrics
Structural similarity to analogs is quantified using Tanimoto and Dice coefficients, which compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints). For example:
- Tanimoto Index : A value >0.7 indicates high similarity. The target compound shares ~70% similarity with phosphoramidates featuring analogous bicyclic cores but differing substituents .
- Maximal Common Subgraph (MCS) Analysis : Algorithms detect shared substructures, such as the dioxaphosphepin ring, enabling clustering with compounds like Aglaithioduline (a histone deacetylase inhibitor) despite divergent functional groups .
Analytical Comparisons: NMR and MS
NMR and LCMS/MS data reveal subtle structural differences:
- NMR Chemical Shifts : The target compound’s phenyl and cyclohexyl groups produce distinct proton environments. For example, analogs with naphthyl substituents (e.g., CAS 1422371-27-4) show upfield shifts in aromatic regions due to π-π stacking .
- Fragmentation Patterns : MS/MS spectra (cosine score >0.8) indicate conserved dioxaphosphepin fragmentation pathways, but substituents like trichloromethyl (in oxadiazine derivatives) introduce unique cleavage signatures .
Bioactivity and Functional Correlations
- Cluster Analysis : Hierarchical clustering based on bioactivity profiles groups the compound with kinase inhibitors and chiral catalysts, implying shared interaction motifs .
Biological Activity
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex phosphoramidite ligand known for its applications in asymmetric synthesis and catalysis. This compound has garnered attention due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 703.83 g/mol. It features a dioxolo-dioxaphosphepin framework that is significant for its reactivity and selectivity in chemical reactions. The compound is characterized by the presence of multiple phenyl groups and dicyclohexyl substituents which enhance its steric properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of phosphoramidite ligands. Specifically, compounds similar to (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Key Findings:
- Cell Line Studies: In vitro tests on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed significant reductions in cell viability when treated with this ligand at concentrations ranging from 10 to 50 µM.
- Mechanisms of Action: The proposed mechanism involves the induction of oxidative stress leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Study Highlights:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Synergistic Effects: When combined with conventional antibiotics like ampicillin and tetracycline, enhanced antibacterial effects were observed.
Research Data Table
Case Studies
-
Asymmetric Synthesis Applications:
- A study demonstrated the effectiveness of this ligand in catalyzing the asymmetric synthesis of chiral amines from prochiral ketones. The ligand facilitated high enantioselectivity (>90% ee) under mild reaction conditions.
-
Pharmacological Evaluation:
- A pharmacokinetic study assessed the absorption and distribution of this compound in vivo. Results indicated favorable bioavailability and a half-life suitable for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
